molecular formula C10H12O B1208121 2-(4-Methylphenyl)propanal CAS No. 99-72-9

2-(4-Methylphenyl)propanal

Cat. No. B1208121
CAS RN: 99-72-9
M. Wt: 148.2 g/mol
InChI Key: JTZWVKUZBNHSSW-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)propanal is a chemical compound with the molecular formula C10H12O . It has a molecular weight of 148.2 .


Molecular Structure Analysis

The InChI code for 2-(4-Methylphenyl)propanal is 1S/C10H12O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-7,9H,1-2H3 . This indicates that the compound contains 10 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

2-(4-Methylphenyl)propanal has a molecular weight of 148.2 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

    Perfumery Ingredient

    • Application : 2-(4-Methylphenyl)propanal is used as a perfumery ingredient . It’s known for its unique performance and safety.

    Organic Synthesis

    • Application : 2-(4-Methylphenyl)propanal is used as a starting material or intermediate in organic synthesis .

    Aromatic Monoterpenoids

    • Application : 2-(4-Methylphenyl)propanal is classified as an aromatic monoterpenoid . These compounds are monoterpenoids containing at least one aromatic ring .

    Impurity of Ibuprofen

    • Application : 2-(4-Methylphenyl)propanoic acid, which can be derived from 2-(4-Methylphenyl)propanal, is an impurity of Ibuprofen .

properties

IUPAC Name

2-(4-methylphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZWVKUZBNHSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052665
Record name 2-(4-Methylphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless oily liquid; Intense, sweet, refreshing aroma similar to peppermint
Record name 2-(p-Tolyl)propionaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1459/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

222.00 to 224.00 °C. @ 760.00 mm Hg
Record name 2-(4-Methylphenyl)propanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033382
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name 2-(p-Tolyl)propionaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1459/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.979-0.985
Record name 2-(p-Tolyl)propionaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1459/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-(4-Methylphenyl)propanal

CAS RN

99-72-9
Record name α,4-Dimethylbenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Methylhydratropaldehyde
Source ChemIDplus
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Record name Benzeneacetaldehyde, .alpha.,4-dimethyl-
Source EPA Chemicals under the TSCA
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Record name 2-(4-Methylphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(p-tolyl)propionaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.529
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Record name 2-(P-TOLYL)PROPANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCM2X1V31N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-(4-Methylphenyl)propanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033382
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
YV Ioni, SE Lyubimov, VA Davankov… - Russian Chemical …, 2014 - Springer
A new two-step procedure for modifying graphene oxide by the methylation of its surface with trimethyl-o-formate followed by the treatment with methyl iodide was developed. The …
Number of citations: 10 link.springer.com
SE Lyubimov, EA Rastorguev, VA Davankov - Russian Chemical Bulletin, 2012 - Springer
Activity of pyrazole ligands in hydroformylation of a number of unsaturated terminal substrates in supercritical carbon dioxide (scCO 2 ) in the presence of Rh-catalyst was studied. The …
Number of citations: 2 link.springer.com
M Yamashita, Y Ono, H Tawada - Tetrahedron, 2004 - Elsevier
A new and simple route for the preparation of 3-aryl-2,2-dialkyl-2,3-dihydrobenzofurans from phenols is described. In the presence of an acid catalyst phenols react with 2-aryl-2,2-…
Number of citations: 20 www.sciencedirect.com
JL Canet, A Fadel, J Salaun - The Journal of Organic Chemistry, 1992 - ACS Publications
From a single chiron (R)-4, available with high enantiomeric purity (96%) by simple enzymatic hydrolysis (PLE) of a prochiral malonate, were prepared convenient precursors of the two …
Number of citations: 64 pubs.acs.org
SM Mohamed, S Ross, NM Mohamed - Bulletin of Pharmaceutical …, 2022 - journals.ekb.eg
Promising cytotoxic effects of several Gardenia species (Rubiaceae) have been established by many studies. The current study evaluated MTT-based cytotoxic activities of the crude …
Number of citations: 4 journals.ekb.eg
SH Christensen, EPK Olsen, J Rosenbaum… - Organic & Biomolecular …, 2015 - pubs.rsc.org
A variety of primary alcohols have been investigated as convenient substrates for the ex situ delivery of carbon monoxide and molecular hydrogen in a two-chamber reactor. The …
Number of citations: 53 pubs.rsc.org
A Umroni, H Rianawati, R Pujiarti - IOP Conference Series …, 2021 - iopscience.iop.org
Exocarpus latifolius R. Br. known as Kayu Papi or shrub sandalwood, naturally occurred in East Nusa Tenggara. This species classified as fragrant wood and, on some occasions, has …
Number of citations: 3 iopscience.iop.org
K Fuchibe, Y Mayumi, M Yokota, H Aihara… - Bulletin of the Chemical …, 2014 - journal.csj.jp
1,1-Difluoroallenes underwent InBr 3 -catalyzed ring construction via in situ-generated allylic CF 2 cations to give 1-fluoronaphthalenes in good yield. DFT calculations suggested that a …
Number of citations: 28 www.journal.csj.jp
PM Kuś, S Czabaj, I Jerković - Molecules, 2022 - mdpi.com
Volatile profiles of unifloral honeys and meads prepared in different ways (boiled-saturated, not boiled-unsaturated) were investigated by headspace solid-phase micro extraction (HS-…
Number of citations: 3 www.mdpi.com
HJD Lalel, Z Singh, SC Tan - Postharvest Biology and Technology, 2003 - Elsevier
‘Kensington Pride’ mangoes (Mangifera indica L.) were harvested at the mature green, half ripe and ripe stages to investigate glycosidically-bound aroma volatiles in their skin and pulp. …
Number of citations: 134 www.sciencedirect.com

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